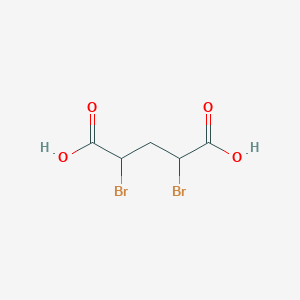

2,4-Dibromopentanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEQHNQKIXMLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288093 | |

| Record name | 2,4-dibromopentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3479-80-9 | |

| Record name | 2,4-Dibromopentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3479-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromopentanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003479809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dibromopentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanedioic acid, 2,4-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Significance of Halogenated Dicarboxylic Acids in Synthetic Methodologies

Halogenated organic compounds are integral to a wide variety of applications, serving as flame retardants, heat-transfer agents, and pesticides, largely due to their chemical stability. chromatographyonline.com In organic synthesis, halogenated compounds, including dicarboxylic acids, are valuable precursors and intermediates for numerous transformations. acs.orgnih.gov The presence of halogen atoms, such as bromine, enhances the reactivity of the molecule, making it a useful component in the preparation of pharmaceuticals and agrochemicals. cymitquimica.com The carbon-halogen bond's polarization and the halide's good leaving group ability allow these compounds to readily undergo nucleophilic substitution and elimination reactions. nih.gov

Dicarboxylic acids, characterized by two carboxyl groups, exhibit chemical behaviors similar to their monocarboxylic counterparts and are typically colorless solids. wikipedia.org The introduction of bromine atoms to a dicarboxylic acid like pentanedioic acid creates a versatile building block for synthesizing more complex molecules. Specifically, the bromine atoms in 2,4-dibromopentanedioic acid can be substituted by various nucleophiles, and the compound can undergo reduction and oxidation reactions. This reactivity is crucial for creating novel molecular architectures and is a cornerstone of modern synthetic strategies.

Decarboxylative halogenation, a fundamental process in organic chemistry, converts carboxylic acids into organic halides. acs.orgnih.govsioc.ac.cn This method is particularly valuable as it utilizes readily available and stable carboxylic acids to produce highly useful organic halides. nih.govsioc.ac.cn The ability to selectively introduce a halogen at a specific position is critical for targeted synthesis. nih.gov

Historical Context and Evolution of Research on Substituted Pentanedioic Acids

The study of dicarboxylic acids has a long history, with many, such as adipic acid, becoming industrially significant as precursors to polymers like nylon. wikipedia.org Research into substituted versions of these acids, including halogenated derivatives, has evolved to meet the growing demands for complex and functionally diverse molecules. The development of methods like the Hunsdiecker reaction, which facilitates the decarboxylative halogenation of carboxylic acids, marked a significant step forward. sioc.ac.cn

Early research often focused on the fundamental reactivity of these compounds. Over time, with the advent of more sophisticated analytical techniques, the focus has shifted towards understanding the nuanced aspects of their chemistry, including stereochemistry. For instance, studies on brominated spiro-1,3-dioxanes, which can be derived from dicarboxylic acids, have utilized NMR methods and X-ray diffractometry to investigate their three-dimensional structures and the stereoselectivity of bromination reactions. researchgate.net

The synthesis of derivatives of pentanedioic acid has also been driven by their potential biological activity. For example, some pentanedioic acid derivatives have been identified as farnesyltransferase inhibitors, a class of compounds with potential applications in cancer therapy. researchgate.net Furthermore, research into improving the bioavailability of compounds like 2-(phosphonomethyl)-pentanedioic acid (2-PMPA), a potent enzyme inhibitor, highlights the ongoing efforts to translate these molecules into therapeutic agents. researchgate.netfrontiersin.org

Current Research Landscape and Key Unanswered Questions

The current research on halogenated organic compounds is vast and multifaceted, driven by both their utility and their environmental persistence. chromatographyonline.combohrium.com A significant area of investigation involves the development of greener and more efficient synthetic methods. organic-chemistry.org For 2,4-dibromopentanedioic acid, a key research question is how to control the stereochemistry of its synthesis and subsequent reactions with high precision. The stereoisomers of such molecules can exhibit different biological activities, making stereoselective synthesis a critical goal. researchgate.net

Another active area of research is the exploration of the full range of chemical transformations that this compound can undergo. Its two bromine atoms and two carboxylic acid groups offer multiple reaction sites, making it a candidate for creating complex molecular scaffolds. cymitquimica.com Researchers are investigating its use in the synthesis of novel polymers, materials, and biologically active compounds. mdpi.com

The environmental fate and potential toxicity of halogenated organic compounds are also major concerns, prompting research into their transformation and degradation. bohrium.com While this article does not focus on safety profiles, understanding the lifecycle of compounds like this compound is an implicit part of the broader research context.

Unanswered questions that continue to drive research include:

What are the most efficient and stereoselective methods for the synthesis of this compound and its derivatives?

What is the full scope of its reactivity and how can it be harnessed to create novel functional molecules?

Can derivatives of this compound be designed to have specific and potent biological activities with minimal off-target effects?

Overview of Research Scope and Methodological Approaches

Direct Halogenation Strategies

The most common approach to synthesizing this compound involves the direct bromination of a suitable precursor, typically glutaric acid or its anhydride (B1165640). This method is a variation of the classic Hell-Volhard-Zelinsky (HVZ) reaction.

Bromination of Glutaric Acid: Reaction Conditions and Yield Optimization

The direct α,α'-dibromination of glutaric acid is typically achieved by treating it with bromine in the presence of a catalyst. A common procedure involves heating glutaric anhydride with red phosphorus and then adding bromine dropwise at elevated temperatures (105-110°C). google.com The resulting 2,4-dibromoglutaric acid is often produced as a viscous product which can then be purified by recrystallization. google.com

An alternative and often more efficient method involves the initial conversion of the carboxylic acid to an acyl halide. For instance, glutaric acid can be reacted with thionyl chloride to form the corresponding acyl chloride. This intermediate is then subjected to bromination, which can proceed rapidly at reflux temperature, particularly when catalyzed by light. google.com This approach can sometimes obviate the need for a phosphorus-based catalyst.

The reaction can also be performed on the glutaric anhydride directly. In one documented procedure, glutaric anhydride is heated with red phosphorus, followed by the addition of bromine. google.com After the initial reaction, the crude product is treated with formic acid before being purified by recrystallization, yielding the final product in moderate yields. google.com

Table 1: Selected Reaction Conditions for the Bromination of Glutaric Acid Derivatives

| Starting Material | Reagents | Catalyst | Temperature | Yield | Reference |

| Glutaric Anhydride | Bromine | Red Phosphorus | 105-110°C | 44% | google.com |

| 2,4-Dibromoglutaric Acid | Acetyl Chloride | - | Reflux | 95% (anhydride) | google.com |

This table presents a selection of reported experimental conditions and should not be considered exhaustive.

Investigation of Regioselectivity and Diastereoselectivity in Halogenation Processes

The bromination of glutaric acid is regioselective for the α-positions (carbons 2 and 4). This is a characteristic outcome of the Hell-Volhard-Zelinsky reaction mechanism, which proceeds through the formation of an enol or acyl bromide intermediate, facilitating electrophilic attack by bromine at the α-carbon.

The formation of this compound creates two stereocenters. Consequently, the reaction product is typically a mixture of diastereomers: a meso compound and a racemic mixture of enantiomers (the dl-pair). The ratio of these diastereomers can be influenced by the reaction conditions. For example, analysis of the dibenzyl ester derivative, formed from the diacid, showed a dl/meso ratio of 6:1. prepchem.com Similarly, the dimethyl ester has been reported with a dl/meso ratio of 3:1. google.com The separation of these diastereomers can be challenging but is crucial for applications where specific stereochemistry is required.

Indirect Synthetic Routes and Alternative Precursors

Beyond the direct bromination of glutaric acid, alternative precursors and indirect synthetic strategies have been explored. One notable method utilizes L-glutamic acid. This approach involves the diazotization of L-glutamic acid in the presence of hydrobromic acid and potassium bromide. Gradual addition of sodium nitrite (B80452) to the cooled solution leads to the formation of 2-bromopentanedioic acid. While this method directly yields the monobrominated product, it represents a valid alternative pathway starting from a readily available chiral precursor. Further bromination would be required to obtain the target dibromo compound.

Another patented approach involves the bromination of a 2-hydroxyglutaric acid diester, which can be formed from butyrolactone. chembk.com This demonstrates the use of different functional group interconversions to arrive at the target molecule.

Preparation of Key Derivatives and Analogues

The derivatives of this compound, particularly its esters, are important intermediates in their own right, often used in subsequent synthetic transformations.

Synthesis of this compound Esters (e.g., Dimethyl, Diethyl Esters)

The dimethyl and diethyl esters of this compound can be synthesized through several routes. The most direct method is the esterification of this compound itself. In one reported synthesis of the dimethyl ester, the diacid (as a mixture of diastereomers) was treated with methanol (B129727) in the presence of an acid catalyst (HCl in ether), affording the product in 87% yield. nih.gov

Alternatively, the esters can be prepared by the bromination of the corresponding dialkyl glutarate. For instance, dimethyl glutarate can be brominated using bromine in a suitable solvent like carbon tetrachloride to yield dimethyl 2,4-dibromoglutarate. Similarly, diethyl glutarate can be brominated to produce diethyl 2,4-dibromoglutarate. google.com

Table 2: Properties of this compound Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Reference |

| Dimethyl 2,4-dibromopentanedioate | 869-09-0 | C₇H₁₀Br₂O₄ | 317.96 | Colorless to pale yellow liquid | sigmaaldrich.com |

| Diethyl 2,4-dibromopentanedioate | 870-78-0 | C₉H₁₄Br₂O₄ | 346.01 | Red liquid | chembk.com |

| Dibenzyl 2,4-dibromopentanedioate | 117248-72-9 | C₁₉H₁₈Br₂O₄ | 470.15 | Colorless oil | prepchem.com |

This data is compiled from various chemical suppliers and literature sources.

Stereoselective Approaches to Enantiopure or Diastereopure Forms

Achieving stereocontrol in the synthesis of this compound is a significant challenge. The direct bromination of glutaric acid typically results in a mixture of diastereomers that are difficult to separate. google.comnih.gov

One strategy to access stereochemically defined products is to use a chiral starting material, such as L-glutamic acid. While the initial product is the monobrominated acid, subsequent stereocontrolled reactions could potentially lead to diastereomerically enriched dibromo products.

Research into the stereoselective reactions of the downstream ester derivatives has been conducted. For example, the 1,3-debrominative reductive cyclization of enantiomerically enriched dimethyl 2,4-dibromoglutarate has been studied, revealing that the reaction proceeds through a strict double inversion mechanism. cdnsciencepub.com Such studies, while not a synthesis of the dibromo compound itself, provide insight into the stereochemical behavior of these molecules and are essential for designing stereoselective syntheses of more complex targets derived from them. The isolation of specific diastereomers of related compounds, such as 1,4,7-tris-(glutaric acid)-1,4,7-triazacyclononane (NOTGA), which is synthesized using an α-bromoglutaric acid diester, further highlights the importance and feasibility of separating and utilizing stereochemically pure isomers in advanced applications. nih.gov

Nucleophilic Substitution Reactions at Brominated Centers

The bromine atoms in this compound are located on secondary carbons, making them susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the bromide ion, a good leaving group, by a nucleophile.

The substitution at the secondary carbon centers of this compound can proceed via either an S(_N)1 (Substitution Nucleophilic Unimolecular) or S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. The predominant pathway is influenced by several factors, including the strength of the nucleophile, the solvent polarity, and the reaction temperature.

S(_N)2 Mechanism: This pathway involves a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. youtube.com This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMSO, acetone). transformationtutoring.com For this compound, an S(_N)2 reaction would proceed with an inversion of stereochemistry at the targeted carbon center. transformationtutoring.com Given that the substrates are secondary halides, S(_N)2 reactions are feasible but may be slower than with primary halides due to increased steric hindrance. youtube.com

S(_N)1 Mechanism: This two-step pathway begins with the slow, rate-determining departure of the leaving group to form a secondary carbocation intermediate. savemyexams.com This intermediate is then rapidly attacked by the nucleophile. The S(_N)1 mechanism is favored by weak nucleophiles (or when the nucleophile is the solvent, i.e., solvolysis) and polar protic solvents like water or alcohols, which can stabilize the carbocation intermediate. libretexts.org Reaction at a chiral center via an S(_N)1 pathway typically leads to racemization, as the planar carbocation can be attacked from either face. masterorganicchemistry.com

The competition between these two pathways is a key consideration in planning syntheses using this molecule.

Table 1: Factors Influencing Nucleophilic Substitution Pathway for this compound

| Factor | Favors S(_N)1 Pathway | Favors S(_N)2 Pathway |

|---|---|---|

| Substrate | Secondary (possible for both) | Secondary (possible for both) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻, RS⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., DMSO, acetone) |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

The carbon-bromine bonds can be targeted by a variety of nucleophiles to introduce new functional groups, leading to a wide array of derivatives.

Hydroxide (B78521) and Alkoxides: Reaction with aqueous base (e.g., NaOH) would lead to the substitution of bromine with a hydroxyl group, forming 2,4-dihydroxy-pentanedioic acid derivatives. Similarly, alkoxide nucleophiles (RO⁻) would yield the corresponding dialkoxy derivatives. These reactions often compete with elimination reactions.

Ammonia (B1221849) and Amines: Amines are effective nucleophiles that can displace the bromide ions to form amino-substituted dicarboxylic acids. chemguide.co.uk The reaction with ammonia can yield 2,4-diaminopentanedioic acid. However, the primary amine products are themselves nucleophilic and can react further with the starting material or other alkylating agents, potentially leading to a mixture of primary, secondary, and tertiary amines. libretexts.orgutexas.edu Using a large excess of ammonia can favor the formation of the primary amine. utexas.edu The Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a nitrogen nucleophile, offers a classic method to form primary amines exclusively, avoiding over-alkylation. libretexts.org

Cyanide: The cyanide ion (CN⁻) is a potent nucleophile that can replace both bromine atoms to yield 2,4-dicyanopentanedioic acid. This product is particularly useful as the nitrile groups can be further hydrolyzed to carboxylic acids or reduced to amines.

Intramolecular Cyclization and Ring-Forming Reactions

The structure of this compound contains both nucleophilic centers (the carboxylate ions that can be formed under basic conditions) and electrophilic centers (the carbons bonded to bromine). This arrangement allows for the possibility of intramolecular reactions. For instance, deprotonation of one carboxylic acid group could be followed by an intramolecular S(_N)2 attack on the carbon bearing the other bromine atom, leading to the formation of a cyclic lactone. Such reactions are well-documented for similar halo-acids. rsc.org The formation of five- or six-membered rings is generally favored. In this case, cyclization could lead to substituted furanone or pyranone structures. The specific outcome would depend on which carboxyl group attacks which brominated carbon and the stereochemistry of the starting material. For example, intramolecular attack by the C1-carboxylate on C4 would form a five-membered lactone ring.

Derivatization of Carboxylic Acid Moieties

The two carboxylic acid groups are key handles for a variety of derivatization reactions, allowing for the synthesis of esters, amides, and anhydrides. Current time information in Bangalore, IN.

Esterification converts the carboxylic acid groups into esters, which can alter the molecule's solubility and reactivity.

Fischer Esterification: This is a common method involving the reaction of the diacid with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride gas. chemguide.co.uk The reaction is an equilibrium process, and driving it to completion often requires removing the water formed or using the alcohol as the solvent. chemguide.co.uk This method would convert this compound into its corresponding dialkyl ester, such as dimethyl 2,4-dibromopentanedioate. sigmaaldrich.com

Reaction with Acyl Chlorides: A more reactive route to esters involves first converting the carboxylic acid groups to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting diacyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an alcohol, even sterically hindered ones, to form the diester under milder conditions than Fischer esterification. libretexts.org

Ester Hydrolysis: The reverse of esterification, ester hydrolysis, can be achieved under either acidic or basic conditions. Base-promoted hydrolysis, known as saponification, is an irreversible process that involves treating the ester with a strong base like sodium hydroxide to yield the dicarboxylate salt, which is then protonated in an acidic workup to regenerate the this compound.

Amide Formation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. A more practical approach is the activation of the carboxylic acid groups. pulsus.comhighfine.com This is typically achieved by converting the diacid into a more reactive derivative, most commonly the diacyl chloride (using SOCl₂ or (COCl)₂). The diacyl chloride then reacts readily with two equivalents of ammonia, a primary amine, or a secondary amine to produce the corresponding primary, secondary, or tertiary diamide. libretexts.org Two equivalents of the amine are needed: one to act as the nucleophile and the other to neutralize the HCl by-product. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. growingscience.com

Anhydride Formation: Anhydrides can be formed from this compound, particularly through intramolecular cyclization if a suitable dicarboxylic acid precursor is created. More commonly, anhydrides are synthesized by reacting a carboxylic acid with a reactive acylating agent. For example, reacting this compound with an excess of acetic anhydride could potentially form a mixed anhydride. A more controlled method involves converting the diacid to its diacyl chloride, which can then react with a carboxylate salt to form an anhydride. masterorganicchemistry.comlibretexts.org Given the structure, intramolecular anhydride formation to produce a cyclic anhydride is also a possibility under dehydration conditions, which would likely involve a seven-membered ring.

Table 2: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dihydroxy-pentanedioic acid |

| 2,4-Diaminopentanedioic acid |

| 2,4-Dicyanopentanedioic acid |

| Acetone |

| Acetic anhydride |

| Alcohols |

| Alkoxides |

| Amines |

| Ammonia |

| Cyanide |

| Dicyclohexylcarbodiimide (DCC) |

| Dimethyl 2,4-dibromopentanedioate |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Ethanol |

| Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) |

| Hydrogen chloride |

| Hydroxide |

| Methanol |

| Oxalyl chloride |

| Phthalimide |

| Sodium hydroxide |

| Sulfuric acid |

| Thionyl chloride |

Elimination Reactions Leading to Unsaturated Pentanedioic Acid Derivatives

The presence of two bromine atoms on the C2 and C4 positions of this compound makes it a prime candidate for elimination reactions, which result in the formation of various unsaturated pentanedioic acid derivatives. These reactions are typically facilitated by the use of a base to abstract acidic protons from the carbons adjacent to those bearing the bromine atoms. The specific stereoisomer of the starting this compound can play a significant role in determining the resulting product distribution and the stereochemistry of the newly formed double bonds.

The reaction mechanism for these eliminations can proceed through either a concerted one-step process (E2) or a stepwise process involving a carbocation intermediate (E1). iitk.ac.in The choice between these pathways is influenced by several factors, including the strength of the base, the solvent, and the reaction temperature. For instance, strong bases tend to favor the E2 mechanism. libretexts.orgdalalinstitute.com The E2 reaction is a single-step process with a single transition state and is typically favored when strong bases are used. libretexts.orgdalalinstitute.com The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base. dalalinstitute.com

The initial loss of one equivalent of hydrogen bromide (HBr) from this compound results in a monobrominated unsaturated intermediate. A subsequent elimination of the second HBr molecule then yields a di-unsaturated dicarboxylic acid, such as glutaconic acid. The regioselectivity of the double bond formation is dictated by the relative acidity of the available α-protons and the thermodynamic stability of the resulting alkene. In many cases, the more substituted and therefore more stable alkene is the major product, a principle known as the Zaitsev rule. libretexts.org

| Reactant | Reagent | Product(s) | Reaction Type |

| This compound | Base | Unsaturated Pentanedioic Acid Derivatives (e.g., Glutaconic acid) | Elimination (E1 or E2) |

Oxidative and Reductive Transformations

The conversion of this compound into α-ketoglutaric acid is a notable oxidative transformation. A plausible synthetic route involves the initial hydrolysis of the two carbon-bromine bonds to form 2,4-dihydroxypentanedioic acid. This intermediate can then be oxidized to yield the target α-ketoglutaric acid. Historical syntheses of α-ketoglutaric acid have been achieved through methods such as the hydrolysis of α,β-dibromoglutaric acid with a sodium carbonate solution. orgsyn.org

In a broader context, α-ketoglutaric acid is a key intermediate in the citric acid cycle (TCA cycle), a fundamental metabolic pathway. aklectures.comweizmann.ac.il In biological systems, it is formed from isocitrate through an oxidative decarboxylation reaction catalyzed by the enzyme isocitrate dehydrogenase. aklectures.com This highlights the biochemical significance of this keto-acid. The enzymatic oxidation of L-glutamate also presents a modern route to α-ketoglutaric acid. nih.gov

| Starting Material | Intermediate | Product | Key Transformation |

| This compound | 2,4-Dihydroxypentanedioic acid | α-Ketoglutaric acid | Hydrolysis and Oxidation |

Selective reduction of the functional groups in this compound opens avenues to other derivatives. The carbon-bromine bonds can be targeted for reductive dehalogenation, a process that can be achieved using various reagents. For instance, catalytic hydrogenation with a palladium catalyst is a common method for the hydrogenolysis of C-X bonds. organic-chemistry.org This would convert this compound into pentanedioic acid, also known as glutaric acid. nist.gov Reductive dehalogenation can also be promoted by other systems, such as zinc metal or under visible light irradiation with a photoredox catalyst. organic-chemistry.org

Alternatively, the carboxylic acid functional groups can be selectively reduced. While strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both carboxylic acids and alkyl halides, more selective reagents can be employed. The combination of sodium borohydride (B1222165) and iodine is known to selectively reduce carboxylic acids to alcohols. svedbergopen.comresearchgate.net Applying this to this compound could potentially yield 2,4-dibromopentane-1,5-diol. The choice of reducing agent is therefore critical in directing the outcome of the reaction towards the desired product.

| Target Bond | Reducing Agent/Method | Product |

| Carbon-Bromine | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Pentanedioic acid |

| Carboxylic Acid | Sodium Borohydride/Iodine | 2,4-Dibromopentane-1,5-diol |

Analysis of Stereogenic Centers and Potential Stereoisomers

The molecular structure of this compound features two stereogenic centers, which are atoms that give rise to stereoisomerism. rnlkwc.ac.in In this molecule, the carbon atoms at position 2 and position 4 (C2 and C4) are the stereogenic centers. Each of these carbon atoms is bonded to four different groups: a hydrogen atom (H), a bromine atom (Br), a carboxylic acid group (-COOH), and the rest of the carbon chain. byjus.com

The presence of 'n' stereogenic centers in a molecule can result in a maximum of 2ⁿ stereoisomers. wikipedia.orgmasterorganicchemistry.comstereoelectronics.org For this compound, with its two stereogenic centers, the theoretical maximum number of stereoisomers is 2², which equals four. These potential isomers arise from the different possible configurations (R or S) at each chiral center.

However, the total number of unique stereoisomers is fewer than four due to the presence of a meso compound, which is an achiral molecule despite having stereogenic centers. stereoelectronics.orguky.edu This occurs when a molecule possesses an internal plane of symmetry. Therefore, this compound exists as a total of three stereoisomers: one pair of enantiomers and one meso compound. msu.edu

Identification and Characterization of Enantiomeric Forms

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. wikipedia.orgwikipedia.org For this compound, the enantiomeric pair consists of the (2R,4R) and (2S,4S) isomers. These molecules are mirror images and, like a pair of hands, cannot be perfectly overlapped.

The key distinguishing feature of enantiomers is their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in an equal and opposite counter-clockwise (-) direction (levorotatory). wikipedia.org A 1:1 mixture of two enantiomers is called a racemic mixture and is optically inactive because the rotations cancel each other out. wikipedia.org

The characterization and differentiation of these enantiomers rely on their unique optical properties.

Table 1: Enantiomeric Forms of this compound

| Configuration | Relationship | Optical Activity |

|---|---|---|

| (2R,4R) | Enantiomer of (2S,4S) | Rotates plane-polarized light (e.g., +) |

Diastereomeric Forms: Focus on the Meso Compound (e.g., meso-2,4-Dibromoglutaric Acid)

Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.orgorganicchemistrybasics.com This relationship exists in this compound between the chiral enantiomers and the meso form. For instance, the (2R,4R)-isomer and the meso-isomer are diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities. wikipedia.org

A special case of a diastereomer is a meso compound. A meso compound is achiral and optically inactive, despite containing stereogenic centers, due to an internal plane of symmetry. stereoelectronics.orguky.edumsu.edu In the case of this compound, the isomer with the (2R,4S) configuration possesses such a plane of symmetry that bisects the C3 carbon. This internal symmetry means that the molecule is superimposable on its mirror image, making it achiral. Consequently, the (2R,4S) and (2S,4R) configurations represent the same, single meso compound. This compound is also known as meso-2,4-dibromoglutaric acid. msu.edu

Table 2: Stereoisomers of this compound

| Isomer | Configuration | Chirality | Optical Activity |

|---|---|---|---|

| Enantiomer 1 | (2R,4R) | Chiral | Active |

| Enantiomer 2 | (2S,4S) | Chiral | Active |

Methodologies for Stereoisomer Resolution and Enantiomeric Excess Determination

The separation and quantification of stereoisomers are critical in chemical synthesis and analysis.

Stereoisomer Resolution: The process of separating a racemic mixture into its individual enantiomers is known as resolution. Since enantiomers have identical physical properties in an achiral environment, this separation is not straightforward. Common techniques include:

Diastereomeric Salt Formation: The racemic acid mixture is reacted with a single enantiomer of a chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. Once separated, the addition of an achiral acid liberates the individual enantiomers of this compound.

Chiral Chromatography: This is a powerful technique that uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. nih.gov

Enantiomeric Excess (ee) Determination: Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. wikipedia.org It is calculated as: % ee = |([R] - [S]) / ([R] + [S])| x 100

Methods for determining ee include:

Polarimetry: This classic method measures the observed optical rotation of a sample. By comparing this value to the known specific rotation of the pure enantiomer, the optical purity, and thus the ee, can be calculated. However, this method can sometimes be affected by concentration or impurities. wikipedia.org

Chiral HPLC/GC: As with resolution, chiral chromatography can quantify the amount of each enantiomer present in a mixture, providing a direct and accurate measure of ee. nih.gov

NMR Spectroscopy: Using a chiral shift reagent or by converting the enantiomers into diastereomers with a chiral derivatizing agent, it is possible to obtain distinct signals for each stereoisomer in the NMR spectrum. cam.ac.uk The integration of these signals allows for the calculation of the enantiomeric or diastereomeric ratio.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light and can be used to determine the ee of a solution. nih.govnih.gov

Influence of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of a chemical reaction that produces this compound is highly dependent on the reaction conditions. The choice of starting materials, reagents, catalysts, solvent, and temperature can all influence the relative proportions of the enantiomers and the meso compound that are formed. organicchemistrybasics.com

Steric and Electronic Effects: The accessibility of reaction sites (steric hindrance) and the electronic properties of substituents can direct an incoming reagent to a specific face of the molecule, favoring the formation of one stereoisomer over another. organicchemistrybasics.com

Reaction Mechanism: The mechanism of the bromination reaction is crucial. For example, a reaction proceeding through a planar intermediate might lead to a racemic mixture, while a mechanism involving neighboring group participation or a specific catalyst could lead to a stereoselective or stereospecific outcome.

Thermodynamic vs. Kinetic Control: Under kinetic control (lower temperatures, short reaction times), the product that is formed fastest will predominate. Under thermodynamic control (higher temperatures, longer reaction times), the most stable product will be favored. The meso isomer and the enantiomeric pair may have different thermodynamic stabilities, and thus their ratio can be influenced by the reaction conditions. For example, in the equilibration of meso-2,4-dibromopentane and the racemic form, the enthalpy of reaction (ΔrH°) was measured, indicating a thermodynamic difference between the stereoisomers. nist.gov

Catalysis: The use of chiral catalysts is a cornerstone of asymmetric synthesis. A chiral catalyst can create a chiral environment around the reactants, selectively lowering the activation energy for the formation of one enantiomer, leading to a product with high enantiomeric excess.

By carefully controlling these factors, chemists can aim to selectively synthesize a desired stereoisomer of this compound, whether it be one of the chiral enantiomers or the achiral meso form.

Applications in Advanced Organic Synthesis and Materials Research Academic Focus

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of two chiral centers in 2,4-dibromopentanedioic acid makes it an attractive starting material for asymmetric synthesis, a field focused on the selective production of a single stereoisomer of a chiral molecule. Chiral building blocks are essential components in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where specific stereochemistry is crucial for efficacy.

While direct and extensive research on this compound as a primary chiral building block is not widely documented, its structural motifs are analogous to other compounds used in established asymmetric transformations. The diastereomeric and enantiomeric forms of this acid, once separated, could serve as templates for introducing chirality into new molecules. For instance, the controlled substitution of the bromine atoms with other functional groups can proceed with either inversion or retention of stereochemistry, allowing for the synthesis of a variety of chiral products.

Key Stereochemical Transformations:

| Transformation | Reagent/Catalyst | Potential Product Stereochemistry |

| Nucleophilic Substitution | Azide, Amines, etc. | Inversion (S_N2) |

| Organometallic Coupling | Organocuprates | Retention/Inversion |

| Elimination Reactions | Bulky Bases | E/Z Alkenes |

These transformations, when applied to a specific stereoisomer of this compound, would yield enantiomerically enriched products, demonstrating its potential as a versatile chiral synthon.

Precursor for the Synthesis of Novel Heterocyclic Compounds (e.g., Azetidine-2,4-dicarboxylic Acid Derivatives)

One of the most promising applications of this compound is as a precursor for the synthesis of novel heterocyclic compounds. The reaction of the dibromo acid with a nitrogen source, such as ammonia (B1221849) or a primary amine, can lead to the formation of a four-membered nitrogen-containing ring, an azetidine (B1206935). Specifically, the intramolecular cyclization of a diamino-pentanedioic acid derivative, formed by the substitution of the bromine atoms, would yield azetidine-2,4-dicarboxylic acid.

Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in various natural products and their ability to act as mimics of proline in peptides. The synthesis of optically active azetidine-2,4-dicarboxylic acid has been reported, often employing chiral auxiliaries to control the stereochemistry. nih.gov The use of an enantiomerically pure form of this compound could provide a more direct route to these valuable compounds.

Plausible Synthetic Route to Azetidine-2,4-dicarboxylic Acid:

Amination: Reaction of this compound with an amine (e.g., benzylamine) to substitute the bromine atoms.

Cyclization: Intramolecular cyclization of the resulting diamino-dicarboxylic acid, often facilitated by a base, to form the azetidine ring.

Deprotection: Removal of any protecting groups from the nitrogen and carboxylic acid functionalities.

This synthetic strategy highlights the utility of this compound as a key starting material for accessing complex and functionally rich heterocyclic systems.

Role in the Synthesis of Functionalized Polymer Precursors

In the realm of materials science, dicarboxylic acids are fundamental monomers for the production of polyesters and polyamides. This compound offers the potential to create functionalized polymers with unique properties. The presence of bromine atoms along the polymer backbone can introduce flame retardancy, increased density, and sites for post-polymerization modification.

Potential Polymer Applications:

Polyesters: Polycondensation of this compound with a diol would result in a brominated polyester. The bromine content could enhance the material's fire resistance. google.com

Polyurethanes: While not a direct precursor, its derivatives could be used to synthesize specialized diols or chain extenders for polyurethane production, imparting unique characteristics to the final material. tue.nlessentialchemicalindustry.org

The reactivity of the carbon-bromine bond also allows for further chemical transformations on the pre-formed polymer. This could include cross-linking reactions to improve the mechanical properties of the material or the attachment of specific functional groups to tailor the polymer's surface properties.

Potential Polymer Properties Influenced by Bromine Content:

| Property | Influence of Bromine |

| Flame Retardancy | Increased |

| Refractive Index | Increased |

| Chemical Resistance | Potentially Modified |

| Sites for Cross-linking | Introduced |

Intermediate in the Synthesis of Bio-relevant Molecules and Complex Organic Structures

The structural framework of this compound makes it a plausible intermediate in the synthesis of various biologically relevant molecules and complex organic structures. Pentanedioic acid derivatives are known to be utilized in the synthesis of pharmaceuticals and other bioactive compounds. cymitquimica.com The bromine atoms in the 2 and 4 positions serve as versatile handles for introducing a wide range of functional groups through nucleophilic substitution or organometallic coupling reactions.

This functionality allows for the construction of intricate molecular architectures. For instance, the selective replacement of one bromine atom followed by a different reaction at the second bromine atom can lead to the creation of multifunctional, non-symmetrical molecules. These molecules could serve as scaffolds for the development of new drug candidates or as probes for studying biological processes.

Development of New Reagents and Catalysts from this compound Derivatives

The development of novel reagents and catalysts is a cornerstone of advancing chemical synthesis. Derivatives of this compound have the potential to be transformed into new catalytic species. For example, the conversion of the carboxylic acid groups into other functionalities, such as amides or esters, coupled with the presence of the bromine atoms, could lead to the design of new ligands for transition metal catalysis.

Furthermore, the bromine atoms themselves can be involved in catalytic processes. It has been shown that N-bromo sulfonamide reagents can act as efficient catalysts for various organic transformations, where the in-situ generation of a Br+ ion is a key step. researchgate.netrsc.org It is conceivable that derivatives of this compound could be designed to exhibit similar catalytic activity, opening up new avenues for the development of halogen-based catalysts.

Mechanistic Elucidation of Reactions Involving 2,4 Dibromopentanedioic Acid

Detailed Reaction Mechanism Studies for Synthesis and Transformation Pathways

Detailed mechanistic studies specifically elucidating the synthesis and transformation pathways of 2,4-dibromopentanedioic acid are not extensively documented. However, its synthesis would likely involve the bromination of pentanedioic acid (glutaric acid). A plausible route could be a Hell-Volhard-Zelinsky-type reaction, involving the formation of an acyl halide followed by alpha-bromination. The transformation of this compound can be expected to proceed through various pathways typical for halogenated carboxylic acids, including nucleophilic substitution, elimination, and cyclization reactions.

For instance, nucleophilic substitution at the bromine-bearing carbons could be exploited to introduce a variety of functional groups. The mechanism of such substitutions would be influenced by the nature of the nucleophile, the solvent, and the stereochemistry of the starting material. Both SN1 and SN2 pathways could be envisioned, with the latter being more probable given the secondary nature of the alkyl halide centers.

Elimination reactions, such as dehydrobromination, could lead to the formation of unsaturated dicarboxylic acids. These reactions are typically base-promoted and would follow E1 or E2 mechanisms, depending on the reaction conditions. The regioselectivity and stereoselectivity of such eliminations would be of significant interest.

Intramolecular reactions are also a possibility. For example, treatment with a base could induce an intramolecular cyclization to form a cyclopropane (B1198618) dicarboxylic acid derivative. The mechanism of such a reaction would likely involve an intramolecular SN2 displacement of one bromide by the enolate of the other carboxylic acid moiety.

Kinetic Studies and Reaction Rate Determination

For example, in a nucleophilic substitution reaction, a rate law that is first order in both this compound and the nucleophile would suggest an SN2 mechanism. Conversely, a rate law that is only first order in the substrate would be indicative of an SN1 pathway. The rate constants for such reactions would provide a quantitative measure of reactivity and could be compared to those of other substituted dicarboxylic acids to understand the electronic and steric effects of the bromine atoms and the second carboxylic acid group.

The following table illustrates hypothetical rate data for a substitution reaction, which would be necessary to determine the reaction order and rate constant.

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

Investigation of Transition States and Intermediates

The investigation of transition states and intermediates in reactions of this compound is crucial for a complete mechanistic understanding. While experimental detection of these transient species is challenging, computational chemistry provides powerful tools for their study. nih.govucsf.edu Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, locating transition state structures and reaction intermediates. researchgate.net

For an SN2 reaction, a single transition state would be expected, characterized by the simultaneous formation of the new bond and breaking of the carbon-bromine bond. Computational modeling could provide the geometry and energy of this transition state, allowing for the calculation of the activation energy.

In contrast, an SN1 reaction would proceed through a carbocation intermediate. The stability of this intermediate would be a key factor in determining the reaction rate. Computational studies could assess the stability of the carbocation formed at the C2 or C4 position, considering the electronic influence of the adjacent carboxylic acid and bromine atom.

Spectroscopic techniques, such as time-resolved NMR or IR spectroscopy, could potentially be used to detect and characterize reaction intermediates if their lifetimes are sufficiently long. nih.gov For example, in a reaction where a stable intermediate is formed, its unique spectral signature could be identified.

Solvent Effects and Catalysis in Reaction Mechanisms

The choice of solvent can significantly influence the rate and mechanism of reactions involving this compound. blogspot.comlibretexts.orgspcmc.ac.in For nucleophilic substitution reactions, polar protic solvents (e.g., water, alcohols) would be expected to favor SN1 pathways by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding. libretexts.orgyoutube.com Conversely, polar aprotic solvents (e.g., acetone, DMSO) would favor SN2 reactions by solvating the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.

The following table summarizes the expected effect of solvent type on the mechanism of nucleophilic substitution:

| Solvent Type | Predominant Mechanism | Rationale |

| Polar Protic | SN1 | Stabilizes carbocation intermediate and leaving group. |

| Polar Aprotic | SN2 | Enhances nucleophilicity by solvating the counter-ion. |

| Nonpolar | Slows both SN1 and SN2 | Poor solvation of charged species (intermediates and nucleophiles). |

Catalysis can also play a crucial role in the transformation of this compound. For instance, Lewis acids could be employed to catalyze substitution or elimination reactions by coordinating to the bromine atom, making it a better leaving group. nih.gov Phase-transfer catalysts could be utilized in reactions involving a water-soluble nucleophile and an organic-soluble substrate, facilitating the transport of the nucleophile into the organic phase.

In cyclization reactions, the choice of base and its corresponding counter-ion can influence the stereochemical outcome. The coordination of the cation to the dicarboxylate intermediate can affect the conformation of the transition state, leading to different diastereomeric products.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural confirmation of 2,4-dibromopentanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR, the acidic protons of the two carboxylic acid groups are expected to produce a broad singlet signal far downfield, typically in the 10-13 ppm range. orgchemboulder.comlibretexts.orglibretexts.orgoregonstate.edu The protons on the bromine-bearing carbons (C2 and C4) would appear as multiplets, shifted downfield due to the electronegativity of the bromine atoms. The central methylene (CH₂) protons at C3 would also appear as a multiplet, with its chemical shift influenced by the adjacent chiral centers.

¹³C NMR spectroscopy is equally informative. The carbonyl carbons of the carboxylic acid groups are characteristically found in the 165-185 ppm region. libretexts.orgpressbooks.pub The carbons bonded to bromine (C2 and C4) would resonate at a significantly downfield position compared to unsubstituted alkanes, while the central methylene carbon (C3) would appear at a more upfield position.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 (broad singlet) | 165 - 185 |

| CH-Br | 4.0 - 5.0 (multiplet) | 40 - 55 |

| CH₂ | 2.5 - 3.5 (multiplet) | 35 - 50 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be dominated by a very broad absorption band from 2500 to 3300 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. libretexts.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be observed between 1710 and 1760 cm⁻¹. libretexts.org Other significant peaks would include C-H stretching absorptions around 2850-3000 cm⁻¹ and the C-Br stretching vibration, which typically appears in the fingerprint region (500-700 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carbonyl | C=O Stretch | 1710 - 1760 | Strong |

| Alkane | C-H Stretch | 2850 - 3000 | Medium |

| Alkyl Halide | C-Br Stretch | 500 - 700 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula. For this compound (C₅H₆Br₂O₄), the calculated monoisotopic mass is 287.86328 Da. nih.gov A key feature in the mass spectrum is the isotopic pattern resulting from the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. whitman.edu This results in a characteristic M, M+2, and M+4 isotopic cluster with an approximate intensity ratio of 1:2:1, which is a definitive signature for a dibrominated compound. whitman.edunih.gov

Table 3: Predicted HRMS Isotopic Pattern for the Molecular Ion [M] of this compound

| Isotopologue | m/z (Da) | Relative Abundance (%) |

| C₅H₆⁷⁹Br₂O₄ | 287.8633 | ~25 |

| C₅H₆⁷⁹Br⁸¹BrO₄ | 289.8612 | ~50 |

| C₅H₆⁸¹Br₂O₄ | 291.8592 | ~25 |

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating this compound from impurities and for resolving its different stereoisomers.

Direct analysis of dicarboxylic acids by GC-MS is challenging due to their low volatility and high polarity. nih.gov Therefore, a derivatization step is typically required to convert the carboxylic acid groups into more volatile esters (e.g., methyl or butyl esters) or silyl ethers. nih.govresearchgate.netresearchgate.net Esterification can be achieved using reagents like BF₃/butanol, while silylation often employs N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.netresearchgate.net Following derivatization, the resulting compound can be separated on a non-polar capillary column and detected by a mass spectrometer, which provides both quantification and structural confirmation of the analyte and any impurities.

LC-MS is a powerful technique for the analysis of polar compounds like this compound without the need for derivatization. nih.govrsc.org Reversed-phase liquid chromatography (RPLC) using a C18 column is a common approach, often with a mobile phase consisting of an acidified water/acetonitrile or water/methanol (B129727) gradient to ensure good peak shape and retention. waters.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique that provides enhanced retention for very polar compounds. nih.govrsc.orgwaters.com Detection by tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity, allowing for quantification even in complex matrices by monitoring specific parent-to-daughter ion transitions. longdom.org

Table 4: Typical LC-MS/MS Parameters for Dicarboxylic Acid Analysis

| Parameter | Condition |

| LC Column | Reversed-Phase C18 or HILIC |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Transition | e.g., [M-H]⁻ → [M-H-HBr]⁻ |

HPLC coupled with ultraviolet (UV) detection is a robust and widely used method for the quantification and purity assessment of organic acids. scioninstruments.comlcms.czsigmaaldrich.comphenomenex.com The separation is typically achieved on a reversed-phase column (e.g., ODS or C18-AQ) with an acidic aqueous mobile phase to suppress the ionization of the carboxyl groups and improve retention. scioninstruments.comlcms.cz Detection is performed by monitoring the UV absorbance of the carboxyl group, usually at a low wavelength around 210 nm. This method is valued for its simplicity, reproducibility, and cost-effectiveness in quality control settings. sigmaaldrich.com

Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Optical Rotatory Dispersion, Circular Dichroism)

This compound possesses two chiral centers at the C2 and C4 positions. This gives rise to stereoisomers: a pair of enantiomers (2R,4R and 2S,4S) and an optically inactive meso form (2R,4S). Chiroptical spectroscopy is fundamental for distinguishing and characterizing these chiral forms. nih.govacs.org

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. slideshare.net The enantiomers of this compound would exhibit ORD curves that are mirror images of each other, while the meso form would show no optical rotation at any wavelength. ORD curves, particularly those showing a Cotton effect (anomalous dispersion near an absorption band), can provide information about the absolute configuration and conformation of the molecule. slideshare.net

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govjascoinc.com Like ORD, CD spectroscopy is a powerful tool for stereochemical analysis. The (2R,4R) and (2S,4S) enantiomers will produce CD spectra that are equal in magnitude but opposite in sign, known as a Cotton effect. nih.gov The meso isomer, being achiral, is CD-silent. CD spectroscopy is highly sensitive to molecular stereochemistry and can be used to determine the enantiomeric purity or enantiomeric excess (% ee) of a sample without requiring the physical separation of the enantiomers. nih.govchromatographytoday.comnih.gov

Computational Chemistry and Molecular Modeling of 2,4 Dibromopentanedioic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure of 2,4-dibromopentanedioic acid. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost and accuracy. scirp.orgnih.gov These calculations can elucidate a variety of molecular properties.

DFT calculations typically involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation approximately. scirp.orgnih.gov For this compound, these calculations would yield optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

Furthermore, electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map can be determined. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. The electrostatic potential map visually represents the regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.

Table 1: Predicted Molecular Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | Typically in the range of -8 to -6 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Typically in the range of 0 to 2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Typically in the range of 6 to 8 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | Calculated in Debye | Measures the overall polarity of the molecule. |

| Molecular Weight | 289.91 g/mol | Basic molecular property. nih.gov |

| XLogP3-AA | 1.4 | A measure of lipophilicity. nih.gov |

| Hydrogen Bond Donor Count | 2 | Number of hydrogen atoms available for hydrogen bonding. nih.gov |

| Hydrogen Bond Acceptor Count | 4 | Number of atoms that can accept hydrogen bonds. nih.gov |

| Rotatable Bond Count | 4 | Number of bonds that can rotate freely. nih.gov |

Note: The HOMO, LUMO, and Dipole Moment values are illustrative and would be precisely determined through specific DFT calculations.

Conformational Analysis and Energy Landscapes

The presence of four rotatable single bonds in this compound suggests that it can exist in various spatial arrangements or conformations. nih.gov Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. fccc.edu

By systematically rotating the dihedral angles of the C-C and C-Br bonds, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers, while the saddle points represent transition states. This analysis reveals the most likely shapes the molecule will adopt in different environments. For acyclic molecules like this, staggered conformations are generally more stable than eclipsed conformations due to reduced steric and torsional strain. fccc.edu

The energy landscape provides a comprehensive view of all possible conformations and their relative energies. rsc.org This landscape can be complex, with multiple local minima corresponding to different conformers. The global minimum represents the most stable conformation. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-Anti | 180°, 180° | 0.00 | ~ 60% |

| Anti-Gauche | 180°, 60° | 0.95 | ~ 15% |

| Gauche-Gauche | 60°, 60° | 1.90 | ~ 5% |

| Syn-Pentane like | 60°, -60° | > 5.00 | < 1% |

Note: This table is illustrative, based on general principles of conformational analysis. Specific values would require detailed computational studies.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures of this compound, which are invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated from the computed vibrational frequencies and their intensities. nih.gov DFT calculations can predict the frequencies of fundamental vibrations, overtones, and combination bands. nih.gov These calculations help in the assignment of experimental IR spectra, correlating specific absorption bands with particular molecular motions, such as C=O stretching, O-H stretching of the carboxylic acid groups, and C-Br stretching. Anharmonic corrections are often applied to the calculated frequencies to improve agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be accurately predicted using quantum chemical methods. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. chemaxon.comacdlabs.com By calculating the magnetic shielding tensors for each nucleus in the stable conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. nih.gov This aids in the assignment of complex experimental spectra and can help in distinguishing between different stereoisomers.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value | Corresponding Molecular Motion/Environment |

| IR | C=O stretch | ~1700-1750 cm⁻¹ | Stretching of the carbonyl group in the carboxylic acid. |

| IR | O-H stretch | ~2500-3300 cm⁻¹ (broad) | Stretching of the hydroxyl group, often broadened by hydrogen bonding. |

| IR | C-Br stretch | ~500-650 cm⁻¹ | Stretching of the carbon-bromine bond. |

| ¹³C NMR | Carboxylic Carbon (C=O) | ~170-180 ppm | Chemical shift of the carbonyl carbon. |

| ¹³C NMR | Brominated Carbons (CH-Br) | ~40-60 ppm | Chemical shift of the carbons bonded to bromine. |

| ¹H NMR | Carboxylic Acid Proton (OH) | ~10-13 ppm | Chemical shift of the acidic proton. |

| ¹H NMR | Methine Protons (CH-Br) | ~4.0-5.0 ppm | Chemical shift of the protons on the brominated carbons. |

Note: These are typical ranges and the exact values would be obtained from specific calculations.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.orgnih.gov By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides a detailed understanding of the reaction pathway and kinetics. nih.gov

For example, the dehydrobromination of this compound or its esterification could be studied. DFT calculations can be used to model the reactants, transition states, intermediates, and products along the reaction coordinate. The calculated energy profile would reveal whether the reaction is likely to be concerted or stepwise and would identify the rate-determining step. Such studies are crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes. rsc.org

Molecular Dynamics Simulations for Solvent Interactions and Self-Assembly Studies

Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase, such as in a solvent or in the solid state. dtic.mil MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

Solvent Interactions: MD simulations can provide detailed insights into how solvent molecules arrange around this compound and the nature of the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and water molecules. dtic.mil These simulations are essential for understanding solubility and the effect of the solvent on the conformational preferences of the molecule.

Self-Assembly: Dicarboxylic acids are known to form self-assembled structures through intermolecular hydrogen bonding. acs.org MD simulations can be used to investigate the potential for this compound to form dimers, oligomers, or more extended networks. nih.gov Halogen bonding, an interaction involving the bromine atoms, could also play a role in directing the self-assembly process. mdpi.commdpi.com These simulations can predict the most stable self-assembled structures and the thermodynamics of their formation.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Green Chemistry Principles in 2,4-Dibromopentanedioic Acid Synthesis and Reactions

Future research will likely focus on developing more sustainable and environmentally benign methods for the synthesis and transformation of this compound. Key areas of exploration will include:

Atom Economy and Waste Prevention: Traditional bromination methods often utilize stoichiometric amounts of bromine, leading to the formation of hazardous byproducts. Green chemistry approaches would prioritize catalytic bromination techniques that maximize atom economy and minimize waste. For instance, employing N-bromosuccinimide (NBS) in the presence of a catalytic amount of a carboxylic acid could offer a milder and more efficient route to dibromination of unsaturated precursors. researchgate.net Another green alternative involves the in situ generation of bromine from sodium bromide (NaBr) and hydrogen peroxide (H₂O₂), which avoids the direct handling of hazardous molecular bromine. researchgate.net

Safer Solvents and Reaction Conditions: A shift towards greener solvent systems, such as water or supercritical fluids, will be crucial. Visible-light-driven syntheses of related glutaric acid diesters from aldehydes and acrylates highlight the potential for photochemistry to enable reactions under milder, more sustainable conditions. chemrxiv.orgchemrxiv.orgchemrxiv.org

Renewable Feedstocks: Investigating biosynthetic pathways to produce the pentanedioic acid backbone from renewable resources would represent a significant advancement in the sustainable production of its derivatives. osti.govspringernature.com

| Green Chemistry Principle | Application in this compound Research |

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Maximizing the incorporation of all materials into the final product. |

| Less Hazardous Synthesis | Using and generating substances with minimal toxicity. mdpi.com |

| Safer Solvents & Auxiliaries | Avoiding the use of hazardous solvents and separation agents. |

| Catalysis | Employing catalytic reagents over stoichiometric ones. |

Development of Organocatalytic and Biocatalytic Approaches

The development of stereoselective synthetic methods for this compound and its derivatives is a promising area for organocatalysis and biocatalysis.

Organocatalysis: Asymmetric organocatalysis could provide a powerful tool for the enantioselective synthesis of 2,4-disubstituted pentanedioic acid derivatives. rsc.orgorganic-chemistry.orgnih.govnih.gov For example, bifunctional squaramide catalysts have been shown to be effective in formal [3+2] cyclization reactions to produce 2,4-disubstituted imidazolidines, demonstrating the potential for controlling stereochemistry in related systems. rsc.org Brønsted acid-catalyzed reactions of α-diazoketones with amides also offer a pathway to 2,4-disubstituted oxazoles, suggesting that similar catalytic strategies could be adapted for the functionalization of pentanedioic acid derivatives. organic-chemistry.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Future research could explore the use of halogenases for the regioselective and stereoselective bromination of pentanedioic acid or its precursors. chemrxiv.org Flavin-dependent halogenases, for instance, are known to catalyze the selective halogenation of various substrates. chemrxiv.org Conversely, haloalkane dehalogenases could be employed for the selective debromination of this compound to generate chiral building blocks. The potential of Fe/α-ketoglutarate-dependent halogenases to install halogen atoms into unactivated sp³-hybridized carbon centers with high selectivity is also a promising avenue for research. nih.gov

Integration into Advanced Materials Science Research and Nanotechnology (chemical synthesis aspect)

The bifunctional nature of this compound makes it an attractive building block, or "linker," for the synthesis of advanced materials.

Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, it can coordinate with metal ions to form porous, crystalline structures known as MOFs. nih.govresearchgate.netyoutube.comcd-bioparticles.net The bromine atoms offer sites for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, separation, and catalysis. The rigidity and defined stereochemistry of the linker can influence the topology and functionality of the resulting framework. nih.govyoutube.com

Polymers and Nanomaterials: The diacid functionality allows for its incorporation into polyesters and polyamides. The bromine atoms can serve as handles for further functionalization or as sites for initiating polymerization reactions. In nanotechnology, such bifunctional linkers are valuable for surface modification of nanoparticles, enabling the creation of hybrid materials with tailored properties.

| Material Class | Potential Role of this compound |

| Metal-Organic Frameworks (MOFs) | As a rigid or semi-rigid organic linker with sites for post-synthetic modification. researchgate.netcd-bioparticles.net |

| Polymers | As a monomer to introduce bromine functionality for enhanced properties or further reactions. |

| Nanoparticles | As a surface modifier to introduce carboxyl groups and reactive C-Br bonds. |

Design of Novel Chemical Probes and Reagents

The reactivity of the carbon-bromine bonds makes this compound a potential scaffold for the design of novel chemical probes and reagents.

Bifunctional Probes: The two bromine atoms can be selectively replaced by different functionalities, allowing for the creation of bifunctional probes. These probes could be used to study biological systems by simultaneously interacting with two different targets or by combining a targeting moiety with a reporter group. youtube.comchemicalprobes.orgresearchgate.net

Activity-Based Probes: The electrophilic nature of the carbon atoms bearing the bromine atoms could be exploited in the design of activity-based probes that covalently label the active sites of specific enzymes.

Emerging Applications in Chemical Biology Research (synthetic components)

In chemical biology, derivatives of this compound could serve as valuable synthetic components for investigating biological processes.

Enzyme Inhibitors: Pentanedioic acid derivatives have been identified as potential inhibitors of enzymes such as farnesyltransferase. rsc.orgresearchgate.net The introduction of bromine atoms could enhance binding affinity or provide sites for covalent modification of the target enzyme. Research on glutaric aciduria has also highlighted the importance of understanding the metabolism of glutaric acid and its derivatives, suggesting that modified versions could be used to study related metabolic pathways. nih.govnih.gov

Bioisosteres: The dicarboxylic acid motif can act as a bioisostere for phosphate (B84403) groups, potentially enabling interaction with biological targets that recognize phosphorylated substrates.

Drug Discovery: Halogenated organic compounds are prevalent in pharmaceuticals, and the bromine atoms in this compound could be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. banglajol.infonih.govnih.gov The synthesis of derivatives with various substituents could lead to the discovery of novel bioactive molecules. banglajol.info

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of 2,4-Dibromopentanedioic acid?

Methodological Answer:

The synthesis typically involves bromination of pentanedioic acid derivatives. For example:

- Stepwise bromination : Use HBr or Br₂ in acetic acid under controlled temperatures (0–5°C) to achieve regioselective bromination at positions 2 and 4 .

- Purification : Recrystallization in methanol or ethyl acetate ensures high purity (>95%). Monitor reaction progress via TLC (silica gel, UV detection) and confirm structure via H NMR (δ 4.2–4.5 ppm for brominated carbons) .

- Catalytic optimization : Triethylamine or DCC (dicyclohexylcarbodiimide) can enhance reaction efficiency by neutralizing HBr byproducts .

Basic: What physicochemical properties of this compound are critical for experimental reproducibility?

Methodological Answer:

Key properties include:

- Solubility : Sparingly soluble in water (0.1–0.5 g/L at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO), requiring solvent compatibility checks in reaction setups .